molecular formula C7H16N2O B1429138 1-(4-Methylmorpholin-2-yl)ethan-1-amine CAS No. 1421603-49-7

1-(4-Methylmorpholin-2-yl)ethan-1-amine

Cat. No. B1429138
M. Wt: 144.21 g/mol
InChI Key: JANJYTWFQWHFER-UHFFFAOYSA-N
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Description

“1-(4-Methylmorpholin-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1421603-49-7 . It has a molecular weight of 144.22 and is typically stored at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-methyl-2-morpholinyl)ethanamine . The InChI code for this compound is 1S/C7H16N2O/c1-6(8)7-5-9(2)3-4-10-7/h6-7H,3-5,8H2,1-2H3 . This indicates that the compound has a molecular formula of C7H16N2O .


Physical And Chemical Properties Analysis

The compound is a liquid in its physical form . It has a molecular weight of 144.22 . The InChI code for this compound is 1S/C7H16N2O/c1-6(8)7-5-9(2)3-4-10-7/h6-7H,3-5,8H2,1-2H3 , indicating that it has a molecular formula of C7H16N2O .

Scientific Research Applications

Pharmacology

In pharmacology, 1-(4-Methylmorpholin-2-yl)ethan-1-amine is utilized as a building block for the synthesis of pharmaceutical compounds. Its morpholine ring structure is often incorporated into drug molecules to improve their pharmacokinetic properties, such as solubility and membrane permeability .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can act as a nucleophile in various chemical reactions, including the formation of carbon-nitrogen bonds, which are crucial in constructing complex organic molecules .

Material Science

In material science, 1-(4-Methylmorpholin-2-yl)ethan-1-amine is explored for its potential in creating novel polymers and coatings. Its ability to interact with different chemical groups makes it a candidate for modifying surface properties of materials .

Biochemistry

Biochemists employ this compound in the study of enzyme-catalyzed reactions where it can mimic the structure of substrates or act as an inhibitor to study the mechanism of enzyme action .

Analytical Chemistry

Analytical chemists use 1-(4-Methylmorpholin-2-yl)ethan-1-amine as a standard or reagent in chromatography and spectrometry to calibrate instruments or to derive analytical methods for compound detection .

Environmental Science

In environmental science, research is being conducted to utilize this compound in the degradation of pollutants. Its reactivity could potentially be harnessed to break down harmful substances in the environment .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements associated with this compound include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(4-methylmorpholin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-6(8)7-5-9(2)3-4-10-7/h6-7H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANJYTWFQWHFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylmorpholin-2-yl)ethan-1-amine

CAS RN

1421603-49-7
Record name 1-(4-methylmorpholin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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